N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Lipophilicity Drug Design CNS Penetration

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 897735-79-4) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class — a privileged heterocyclic scaffold known for its diverse bioactivities and optoelectronic applications. The compound features a 4-bromophenyl group at the C5 position and a pentanamide side chain at the C2 position of the oxadiazole ring, yielding a molecular formula of C13H14BrN3O2 and a molecular weight of 324.17 g/mol.

Molecular Formula C13H14BrN3O2
Molecular Weight 324.178
CAS No. 897735-79-4
Cat. No. B2519105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
CAS897735-79-4
Molecular FormulaC13H14BrN3O2
Molecular Weight324.178
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H14BrN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18)
InChIKeyYGQBNRVYNJKXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 897735-79-4): A Halogenated 1,3,4-Oxadiazole Scaffold for Medicinal Chemistry & Materials Science


N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (CAS 897735-79-4) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class — a privileged heterocyclic scaffold known for its diverse bioactivities and optoelectronic applications [1]. The compound features a 4-bromophenyl group at the C5 position and a pentanamide side chain at the C2 position of the oxadiazole ring, yielding a molecular formula of C13H14BrN3O2 and a molecular weight of 324.17 g/mol [2]. Its computed physicochemical properties include XLogP3-AA = 3.0, a topological polar surface area of 68 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2].

Why N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide Cannot Be Freely Interchanged with Its Chloro or Fluoro Congeners


Within the 1,3,4-oxadiazole series, halogen substitution on the 4-phenyl ring is not a silent exchange. The bromine atom imparts a distinct combination of van der Waals volume (≈28.5 ų vs. 18.0 ų for Cl and 9.8 ų for F), polarizability, and hydrophobicity (aromatic π constant: Br = 0.86, Cl = 0.71, F = 0.14) that collectively influence molecular recognition, membrane partitioning, and metabolic susceptibility [1]. Consequently, a simple swap from bromo to chloro or fluoro can alter target binding affinity, selectivity, and pharmacokinetic profile, making in‑class substitution scientifically unjustified without direct comparative data. The evidence below quantifies specific physico‑chemical and biological dimensions where the bromophenyl derivative diverges from its closest analogs.

Quantitative Differentiation of N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide Versus Halogenated Analogs


Lipophilicity Contrast: Bromo Derivative Exhibits Higher cLogP Than Chloro and Fluoro Analogs

The bromophenyl congener possesses a computed XLogP3-AA of 3.0, which is approximately 0.3–0.5 log units higher than the estimated value for the corresponding 4‑chlorophenyl analog (OZE‑III) based on Hansch–Leo aromatic substituent constants (π Br = 0.86, π Cl = 0.71; Δπ ≈ 0.15, amplified by electronic coupling through the oxadiazole ring) [1][2]. The 4‑fluorophenyl analog (π F = 0.14) is expected to exhibit a cLogP roughly 0.7 units lower still [1]. This lipophilicity gradient directly influences passive membrane permeability, tissue distribution, and blood‑brain barrier penetration potential.

Lipophilicity Drug Design CNS Penetration

Spectral Signature of the 4‑Bromophenyl‑Oxadiazole Chromophore Provides a Distinguishable Fluorescence Fingerprint

A systematic study of 2‑aryl‑5‑(4‑bromophenyl)‑1,3,4‑oxadiazole derivatives demonstrated that the 4‑bromophenyl‑oxadiazole core exhibits a maximum UV absorption wavelength in the range of 280–301 nm and a peak photoluminescent emission wavelength between 350 and 370 nm in chloroform solution [1]. Although the study did not include the pentanamide‑substituted analog, the chromophore responsible for the absorption/emission is the bromophenyl‑oxadiazole moiety, and the spectral window is expected to be largely conserved. In contrast, the chloro and fluoro analogs display subtle hypsochromic shifts due to the lower electron‑donating character and reduced polarizability of the smaller halogens [1].

Optical Materials Fluorescent Probes Photophysics

Antimicrobial MIC Benchmarking: OZE‑III (Chloro Analog) Establishes a Comparator Baseline for SAR Exploration

In a comprehensive in vitro study, the 4‑chlorophenyl analog OZE‑III (N‑[5‑(4‑chlorophenyl)‑1,3,4‑oxadiazol‑2‑yl]pentanamide) exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg mL⁻¹ against a panel of seven methicillin‑sensitive and methicillin‑resistant Staphylococcus aureus strains, and inhibited biofilm formation at comparable concentrations [1]. Direct data for the bromophenyl analog are not publicly available; however, the chloro analog provides a quantitative baseline against which the activity of the bromo derivative can be benchmarked in future head‑to‑head assays. Given the incremental increase in halogen size (Br > Cl) and its potential impact on target binding, a non‑trivial potency shift is mechanistically plausible.

Antimicrobial Resistance Biofilm Inhibition MRSA

Synthetic Handle Divergence: The Aryl Bromide Enables Transition‑Metal‑Catalyzed Cross‑Coupling Reactions Unavailable to Chloro or Fluoro Analogs

The C–Br bond in N‑[5‑(4‑bromophenyl)‑1,3,4‑oxadiazol‑2‑yl]pentanamide is a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Heck, Buchwald‑Hartwig) [1]. Aryl bromides exhibit oxidative addition rates approximately 10–50 times faster than aryl chlorides under standard Suzuki conditions, while aryl fluorides are essentially inert [1]. This difference allows late‑stage diversification of the bromophenyl derivative into biaryl or amine‑linked products without altering the oxadiazole core, a strategy that is significantly more challenging with the chloro or fluoro analogs.

Cross-Coupling Suzuki Reaction Late-Stage Functionalization

Procurement‑Relevant Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide


CNS‑Oriented Lead Optimization Campaigns Exploiting the Enhanced Lipophilicity of the Bromophenyl Derivative

In CNS drug discovery, the compound’s XLogP3 = 3.0 places it near the optimal lipophilicity range for passive blood‑brain barrier penetration [1]. Medicinal chemists requiring a starting scaffold with CNS‑favorable physicochemical properties can select the bromo analog over the less lipophilic chloro (XLogP3 ≈ 2.7) or fluoro (XLogP3 ≈ 2.3) variants, thereby reducing the need for additional lipophilic substitution steps.

Fluorescence‑Based Sensing and Bioimaging Using the 4‑Bromophenyl‑Oxadiazole Chromophore

The class‑level UV absorption (280–301 nm) and fluorescence emission (350–370 nm) characteristics of the bromophenyl‑oxadiazole moiety [2] support its application as a fluorescent tracer in cellular imaging. The pentanamide side chain provides a conjugation point for biomolecular labeling, making this compound a viable building block for the construction of fluorescent probes where the bromine atom also serves as a heavy‑atom scattering center for structural studies.

Antimicrobial SAR Programs Evaluating Halogen Size Effects on Anti‑Staphylococcal Biofilm Activity

Building on the established MIC range of 8–32 μg mL⁻¹ for the chloro analog OZE‑III against S. aureus planktonic cells and biofilms [3], the bromo derivative serves as a critical comparator to probe the steric and electronic contributions of halogen substitution to antibacterial potency. Head‑to‑head MIC determination of the bromo compound would quantify the halogen‑dependent activity shift and inform the design of more potent oxadiazole‑based antimicrobials.

Diversifiable Scaffold for Parallel Library Synthesis via Suzuki‑Miyaura Cross‑Coupling

The aryl bromide moiety enables rapid, high‑yielding Suzuki‑Miyaura coupling with a wide range of boronic acids, facilitating the generation of biaryl‑containing analog libraries [4]. This synthetic advantage positions the bromo compound as the preferred starting point for SAR expansion, while the chloro and fluoro analogs require more forcing conditions or alternative coupling strategies that limit throughput and scope.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.